Anaprox

Description

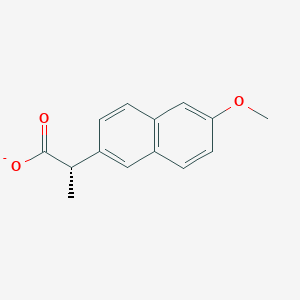

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13O3- |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

(2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/p-1/t9-/m0/s1 |

InChI Key |

CMWTZPSULFXXJA-VIFPVBQESA-M |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |

Synonyms |

Aleve Anaprox Methoxypropiocin Naprosin Naprosyn Naproxen Naproxen Sodium Naproxenate, Sodium Proxen Sodium Naproxenate Sodium, Naproxen Synflex |

Origin of Product |

United States |

Foundational & Exploratory

Naproxen Sodium: An In-depth Technical Guide on the Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naproxen sodium, a widely used non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. At the cellular level, this action translates to a reduction in the downstream signaling cascades initiated by prostaglandins. Emerging evidence also points to COX-independent mechanisms, including the modulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This guide provides a detailed examination of these cellular mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of action of naproxen sodium is the reversible, non-selective inhibition of both COX-1 and COX-2 isoenzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2]

By blocking the active site of both COX isoforms, naproxen prevents the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.[3]

Quantitative Analysis of COX Inhibition

The inhibitory potency of naproxen sodium against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system used.

| Assay System | Naproxen IC50 for COX-1 | Naproxen IC50 for COX-2 | Reference |

| Ex vivo human whole blood assay | 35.48 µM | 64.62 µM | [4] |

| Purified ovine COX-1 (oCOX-1) and murine COX-2 (mCOX-2) with 5-minute pre-incubation | 340 nM | 180 nM | [5] |

| Purified ovine COX-1 (oCOX-1) and murine COX-2 (mCOX-2) without pre-incubation | ~5.6 µM | >25 µM | [5] |

| Human peripheral monocytes | Not explicitly stated for naproxen in this study, but provides comparative data for other NSAIDs. | Not explicitly stated for naproxen in this study, but provides comparative data for other NSAIDs. | [6] |

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

The following diagram illustrates the central mechanism of naproxen sodium in inhibiting the cyclooxygenase pathway.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, naproxen sodium has been shown to influence key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7][8] Studies have indicated that naproxen and its derivatives can suppress the activation of the NF-κB pathway.[4][8] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are another crucial set of pathways involved in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK pathways are the ERK, JNK, and p38 pathways. Activation of these pathways can lead to the expression of pro-inflammatory mediators. Some studies suggest that naproxen derivatives can inhibit the phosphorylation of key proteins in the MAPK and related PI3K/Akt pathways, such as p38 and Akt, thereby reducing the inflammatory response.[4][9]

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a physiologically relevant system to assess the inhibitory activity of NSAIDs on COX isoenzymes in their natural cellular environment.[10][11]

Objective: To determine the IC50 values of naproxen sodium for COX-1 and COX-2.

Methodology:

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Activity (Thromboxane B2 Production):

-

Aliquot whole blood into tubes.

-

Add various concentrations of naproxen sodium or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.

-

Centrifuge to separate the serum.

-

Measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Aliquot whole blood into tubes.

-

Add a COX-1 selective inhibitor (e.g., SC-560) to block COX-1 activity.

-

Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

Add various concentrations of naproxen sodium or vehicle control.

-

Incubate at 37°C for 24 hours.

-

Centrifuge to separate the plasma.

-

Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a specific ELISA.

-

-

Data Analysis:

-

Plot the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production against the logarithm of the naproxen sodium concentration.

-

Calculate the IC50 values using non-linear regression analysis.

-

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetic and pharmacodynamic profile of naproxen in preclinical models

Pharmacodynamic Profile: Efficacy in Preclinical Models

The pharmacodynamic effects of naproxen are a direct consequence of its inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This activity translates to measurable anti-inflammatory, analgesic, and antipyretic effects in various preclinical models.

Cyclooxygenase (COX) Inhibition

Naproxen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. The 50% inhibitory concentration (IC50) values can vary depending on the assay conditions, such as substrate concentration and pre-incubation time. Time-dependent inhibition has been observed for both isoforms. The inhibition of COX-1 is associated with the therapeutic effect on platelet aggregation but also with gastrointestinal side effects, while COX-2 inhibition is primarily responsible for the anti-inflammatory, analgesic, and antipyretic actions.

Table 2: In Vitro COX Inhibitory Activity of Naproxen

| Enzyme Isoform | Species/Source | IC50 Value (µM) | Assay Conditions | Reference(s) |

| COX-1 | Ovine (oCOX-1) | 0.34 | 3-min pre-incubation, 500 nM Arachidonic Acid | |

| COX-2 | Murine (mCOX-2) | 0.18 - 0.90 | 3-min pre-incubation, 500 nM Arachidonic Acid | |

| COX-2 | Human (hCOX-2) | 0.75 | 20-min pre-incubation |

Anti-Inflammatory, Analgesic, and Antipyretic Activity

Naproxen's efficacy has been consistently demonstrated in classic preclinical models of inflammation, pain, and fever. In the carrageenan-induced rat paw edema model, a standard for assessing anti-inflammatory activity, naproxen significantly reduces swelling. Its analgesic properties are evaluated using models like the hot plate test, which measures response to thermal stimuli, and acetic acid-induced writhing for visceral pain. The antipyretic effect is often studied in rats with fever induced by yeast or lipopolysaccharide (LPS).

Table 3: Effective Doses of Naproxen in Preclinical Pharmacodynamic Models (Rat)

| Model | Effect Measured | Effective Dose Range (mg/kg) | Key Findings | Reference(s) |

| Carrageenan-Induced Paw Edema | Anti-inflammatory | 2.5 - 15 | Dose-dependent reduction in paw volume. A 15 mg/kg dose showed significant edema suppression (up to 81%) within 1-5 hours. | |

| Yeast-Induced Fever | Antipyretic | Not specified | Effective in reducing pyresis. | |

| Acetic Acid-Induced Writhing | Analgesic | Not specified | Significantly reduces the number of writhes, indicating visceral analgesia. | |

| Hot Plate Test | Analgesic | Not specified | Increases latency to response, indicating central analgesic activity. | |

| Collagen-Induced Arthritis | Anti-arthritic | 8 (twice daily) | Reduced articular cartilage degradation. |

Experimental Protocols: Pharmacodynamic Studies

Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. Animals are fasted overnight before the experiment.

-

Groups: Animals are divided into a control group (vehicle), a positive control group (e.g., indomethacin), and several naproxen-treated groups at various doses (e.g., 2.5, 5, 10, 15 mg/kg).

-

Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement of Edema: Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

In Vitro COX Inhibition Assay

-

Enzyme Preparation: Purified ovine COX-1 or murine/human COX-2 enzymes are reconstituted with hematin.

-

Incubation: The reconstituted enzyme is pre-incubated with various concentrations of naproxen or vehicle for a specified time (e.g., 3 to 20 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a specific concentration of [1-14C]-labeled arachidonic acid.

-

Reaction Termination: After a short reaction time (e.g., 8-30 seconds), the reaction is stopped by adding an organic solvent.

-

Analysis: The consumption of the substrate (arachidonic acid) and the formation of prostaglandin products are analyzed using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of naproxen that causes 50% inhibition of enzyme activity (IC50) is calculated by fitting the concentration-response data to a suitable pharmacological model.

Visualizations: Pathways and Workflows

Naproxen's Mechanism of Action

Caption: Naproxen inhibits both COX-1 and COX-2 enzymes.

Preclinical Pharmacokinetic (PK) Study Workflow

Caption: Workflow for a typical preclinical PK study.

Carrageenan-Induced Paw Edema (PD) Workflow

Caption: Workflow for an anti-inflammatory PD study.

PK/PD Relationship of Naproxen

Caption: Relationship between naproxen dose and effect.

Anaprox (Naproxen) and its In Vitro Effects on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the in vitro effects of Anaprox (naproxen), a non-steroidal anti-inflammatory drug (NSAID), on the prostaglandin synthesis pathways. We will explore its mechanism of action, present quantitative data on its inhibitory effects on cyclooxygenase (COX) enzymes, and provide detailed experimental protocols for key in vitro assays. Additionally, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of naproxen's function at a molecular level.

Introduction: The Role of Prostaglandins and the Mechanism of this compound

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated during inflammation.[1]

This compound, the brand name for naproxen, is a non-selective NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][3] By blocking the active site of these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes.[4] This inhibition is reversible and has been shown to be time-dependent.[3] The therapeutic effects of naproxen are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[1]

Quantitative Analysis of this compound (Naproxen) Inhibition of COX-1 and COX-2 In Vitro

The inhibitory potency of naproxen on COX-1 and COX-2 has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the IC50 values for naproxen against COX-1 and COX-2 from different experimental setups.

| Enzyme Source | Assay Conditions | Naproxen IC50 for COX-1 | Naproxen IC50 for COX-2 | Reference |

| Ovine COX-1 (oCOX-1) | Pre-incubation of enzyme and inhibitor for 3 minutes | 340 nM | - | [3] |

| Murine COX-2 (mCOX-2) | Pre-incubation of enzyme and inhibitor for 3 minutes | - | 180 nM | [3] |

| Human Whole Blood (ex vivo) | Coagulation-induced thromboxane B2 formation (COX-1) and LPS-induced PGE2 synthesis (COX-2) | 35.48 µM | 64.62 µM | [5] |

Table 1: IC50 Values of Naproxen for COX-1 and COX-2 Inhibition

| Dose/Concentration | Assay System | % Inhibition of COX-1 | % Inhibition of COX-2 | Reference |

| 220 mg naproxen sodium (single dose, ex vivo) | Human Whole Blood | 94% (maximal) | 79% (maximal) | [5] |

| 220 mg naproxen sodium (steady state, ex vivo) | Human Whole Blood | 93% | 85% | [5] |

Table 2: Percentage Inhibition of COX Isoforms by Naproxen

Detailed Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzyme)

This protocol describes a common method for determining the inhibitory activity of a compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (Naproxen) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and bring to room temperature.

-

Prepare a stock solution of Heme in a suitable solvent.

-

Prepare a stock solution of arachidonic acid.

-

Prepare serial dilutions of Naproxen in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

150 µL of Assay Buffer

-

10 µL of Heme solution

-

10 µL of the test compound (Naproxen) or vehicle control (for 100% activity)

-

10 µL of purified COX-1 or COX-2 enzyme solution.

-

-

Incubate the plate at 37°C for a specified pre-incubation time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Incubate the plate at 37°C for a defined reaction time (e.g., 2 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

-

The product of the reaction, typically Prostaglandin E2 (PGE2), is then quantified using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Naproxen compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Naproxen concentration and determine the IC50 value using a suitable curve-fitting software.

-

Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)

This protocol outlines the general steps for quantifying PGE2 levels in samples from in vitro assays.

Materials:

-

PGE2 EIA kit (commercially available)

-

Samples from the COX inhibition assay

-

Microplate reader

Procedure:

-

Kit Reagent Preparation:

-

Prepare all reagents, standards, and controls as per the manufacturer's instructions. This typically includes a standard dilution series of PGE2.

-

-

Assay Protocol (Competitive EIA):

-

Add a specific volume of the prepared standards, controls, and samples to the wells of the antibody-coated microplate.

-

Add a fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.

-

Add a specific antibody against PGE2 to each well.

-

Incubate the plate for a specified time to allow for competitive binding between the PGE2 in the sample/standard and the enzyme-conjugated PGE2 for the antibody binding sites.

-

Wash the plate several times to remove any unbound reagents.

-

Add a substrate solution to the wells, which will be converted by the bound enzyme-conjugated PGE2 into a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. The concentration of PGE2 is inversely proportional to the absorbance.

-

Thromboxane B2 (TXB2) Formation Assay in Human Whole Blood (for COX-1 activity)

This ex vivo assay measures the production of Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2, as an index of COX-1 activity in platelets.

Materials:

-

Freshly drawn human whole blood (without anticoagulants)

-

Test compound (Naproxen) dissolved in a suitable solvent (e.g., DMSO)

-

Glass tubes

-

Centrifuge

-

TXB2 immunoassay kit

Procedure:

-

Sample Preparation:

-

Aliquot 1 mL of fresh whole blood into glass tubes.

-

Add a small volume of the test compound (Naproxen) at various concentrations or the vehicle control to the tubes.

-

Allow the blood to clot at 37°C for 1 hour. During this time, platelets are activated and produce thromboxane.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum for TXB2 analysis.

-

-

TXB2 Quantification:

-

Measure the concentration of TXB2 in the serum samples using a specific immunoassay (e.g., EIA or RIA), following a similar procedure as described for PGE2.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 formation for each concentration of Naproxen compared to the vehicle control.

-

Determine the IC50 value for COX-1 inhibition.

-

Visualizing the Pathways and Processes

Prostaglandin Synthesis Pathway

Caption: The enzymatic cascade of prostaglandin synthesis from membrane phospholipids.

Mechanism of this compound (Naproxen) Inhibition

Caption: this compound competitively inhibits COX enzymes, blocking prostaglandin synthesis.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibitory effect of naproxen on COX enzymes.

Conclusion

This compound (naproxen) is a potent non-selective inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action, centered on the blockade of prostaglandin synthesis, has been extensively studied and quantified through various in vitro assays. The provided data and protocols offer a framework for researchers to further investigate the nuanced interactions of naproxen and other NSAIDs with the prostaglandin synthesis pathway, aiding in the development of more targeted and effective anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interaction of Naproxen with Cyclooxygenase Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the non-steroidal anti-inflammatory drug (NSAID) naproxen and its primary targets, the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This document delves into the quantitative aspects of this interaction, details the experimental protocols for its characterization, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

Naproxen, chemically known as (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily mediated through the inhibition of the cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][3] Naproxen is classified as a non-selective COX inhibitor, meaning it inhibits both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform.[2][3][4] Understanding the nuances of its interaction with these two isoforms is crucial for appreciating its therapeutic efficacy and its potential side effects, particularly gastrointestinal issues stemming from the inhibition of COX-1's homeostatic functions.[2]

Quantitative Analysis of Naproxen-COX Interaction

The inhibitory potency of naproxen against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is often used to express the selectivity of an NSAID.

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-1/COX-2) | Reference |

| IC50 | 340 nM (ovine) | 180 nM (murine) | 1.89 | [1] |

| IC50 | 5.6 µM (ovine, no pre-incubation) | >25 µM (murine, no pre-incubation) | - | [1] |

| IC50 | 35.48 µM (human, ex vivo) | 64.62 µM (human, ex vivo) | 0.55 | [5][6][7] |

| IC50 | ~7.0 µM | ~10 µM | ~0.7 | [8] |

Note: IC50 values can vary depending on the experimental conditions, such as the species of the enzyme (e.g., human, ovine, murine), the substrate concentration, and the pre-incubation time of the inhibitor with the enzyme.

Molecular Basis of Interaction

X-ray crystallography studies have elucidated the structural basis for naproxen's binding to the active site of COX enzymes.[1][9][10] Naproxen, like other profen-class NSAIDs, binds within the cyclooxygenase channel. The carboxylate group of naproxen forms crucial hydrogen bonds with the side chains of Arginine 120 (Arg-120) and Tyrosine 355 (Tyr-355) at the base of the active site.[1][10] The remainder of the molecule engages in van der Waals interactions with hydrophobic residues lining the active site channel.[1] Notably, the α-methyl group of naproxen is a key determinant of its inhibitory activity.[1]

Signaling Pathway

Naproxen exerts its therapeutic effects by intercepting the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various synthases into a range of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with specific physiological and pathophysiological roles.

Prostaglandin biosynthesis pathway and naproxen's point of inhibition.

Experimental Protocols

Purification of Recombinant Human COX-1 and COX-2

Objective: To obtain purified and active COX-1 and COX-2 enzymes for in vitro inhibition assays.

-

Gene Cloning and Expression:

-

The genes for human COX-1 and COX-2 are cloned into a baculovirus transfer vector.

-

The recombinant vector is used to generate a high-titer recombinant baculovirus stock.

-

Insect cells (e.g., Sf9) are infected with the recombinant baculovirus to express the COX enzymes.

-

-

Cell Lysis and Enzyme Extraction:

-

Infected insect cells are harvested and resuspended in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane-bound COX enzymes.

-

The cell lysate is centrifuged at high speed to pellet cellular debris.

-

-

Chromatographic Purification:

-

Ion-Exchange Chromatography: The supernatant containing the solubilized COX enzymes is loaded onto an anion-exchange column (e.g., Q-Sepharose). The column is washed, and the bound proteins are eluted with a salt gradient.

-

Size-Exclusion Chromatography: Fractions containing COX activity are pooled, concentrated, and further purified by size-exclusion chromatography to separate the COX enzymes from remaining impurities based on their molecular size.

-

-

Enzyme Characterization:

-

The purity of the enzyme preparations is assessed by SDS-PAGE.

-

The concentration of the purified enzyme is determined using a protein assay (e.g., BCA assay).

-

The enzymatic activity is confirmed using a standard COX activity assay.

-

In Vitro COX Inhibition Assay (Colorimetric Method)

Objective: To determine the IC50 of naproxen for COX-1 and COX-2 using a colorimetric assay.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a solution of the cofactor hemin.

-

Prepare a solution of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare a stock solution of arachidonic acid.

-

Prepare serial dilutions of naproxen in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, hemin, and the purified COX-1 or COX-2 enzyme to each well.

-

Add the naproxen dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Add the colorimetric substrate to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Read the absorbance at a specific wavelength (e.g., 590 nm) at multiple time points.

-

-

Data Analysis:

-

Calculate the rate of reaction for each naproxen concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the naproxen concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro COX Inhibition Assay (Fluorometric Method)

Objective: To determine the IC50 of naproxen for COX-2 using a more sensitive fluorometric assay.

-

Reagent Preparation:

-

Prepare a COX assay buffer.

-

Prepare a solution of a fluorescent probe (e.g., a probe that fluoresces upon reaction with Prostaglandin G2).

-

Prepare a solution of the COX cofactor.

-

Prepare a stock solution of arachidonic acid.

-

Prepare serial dilutions of naproxen.

-

-

Assay Procedure:

-

In a 96-well black plate, add the COX assay buffer, fluorescent probe, COX cofactor, and purified COX-2 enzyme to each well.

-

Add the naproxen dilutions or vehicle control.

-

Incubate the plate as required.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of time.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence for each naproxen concentration.

-

Determine the percentage of inhibition and calculate the IC50 as described for the colorimetric assay.

-

Human Whole Blood Assay for COX Inhibition

Objective: To assess the inhibitory effect of naproxen on COX-1 and COX-2 in a more physiologically relevant ex vivo system.

Methodology: [5][7][14][15][16][17]

-

Blood Collection:

-

Draw venous blood from healthy volunteers into tubes with an anticoagulant (e.g., heparin for the COX-2 assay).

-

-

COX-1 Activity Assay:

-

Aliquot whole blood into tubes containing different concentrations of naproxen or vehicle.

-

Allow the blood to clot at 37°C for 1 hour. During clotting, thrombin is generated, which activates platelets to produce thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.

-

Centrifuge the samples to obtain serum.

-

Measure the concentration of TXB2 in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity Assay:

-

Aliquot heparinized whole blood into tubes containing different concentrations of naproxen or vehicle.

-

Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), to the blood samples.

-

Incubate the blood at 37°C for 24 hours to allow for the induction of COX-2 in monocytes and subsequent production of prostaglandin E2 (PGE2).

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of PGE2 in the plasma by ELISA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each naproxen concentration.

-

Determine the ex vivo IC50 values for COX-1 and COX-2.

-

Experimental workflow for determining COX inhibition.

X-ray Crystallography of Naproxen-COX Complex

Objective: To determine the three-dimensional structure of naproxen bound to the active site of a COX enzyme.

-

Protein Expression and Purification:

-

Purify recombinant COX-2 to a high degree of homogeneity as described in section 5.1.

-

-

Crystallization:

-

Concentrate the purified COX-2.

-

Incubate the concentrated COX-2 with an excess of naproxen to ensure binding.

-

Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion, varying parameters like pH, precipitant concentration, and temperature.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable crystal in a cryo-protectant and flash-cool it in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using molecular replacement with a known COX structure as a search model.

-

Build the atomic model of the naproxen-COX complex into the resulting electron density map.

-

Refine the model against the diffraction data to improve its agreement with the experimental observations.

-

Logical Relationship of Naproxen's Action

The non-selective nature of naproxen's inhibition of both COX-1 and COX-2 leads to both its desired therapeutic effects and its potential adverse effects.

Logical flow of naproxen's non-selective COX inhibition.

Conclusion

Naproxen's therapeutic efficacy is a direct result of its non-selective inhibition of COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. The molecular interactions within the COX active site are well-characterized, providing a structural basis for its inhibitory activity. A thorough understanding of the quantitative aspects of this inhibition and the experimental methodologies used for its characterization is essential for the continued development and optimization of anti-inflammatory therapies. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]

- 3. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]

- 13. abcam.com [abcam.com]

- 14. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anaprox (Naproxen) and its Role in Modulating Inflammatory Responses

Abstract Naproxen, the active compound in Anaprox, is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its primary mechanism of action is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of pro-inflammatory prostaglandins.[4][5][6][7] This guide provides a detailed examination of Naproxen's molecular interactions, pharmacokinetic profile, and its multifaceted role in modulating inflammatory pathways. Beyond its core function in the arachidonic acid cascade, Naproxen influences inflammatory responses by affecting leukocyte migration and cytokine production.[8][9] This document consolidates quantitative data, details key experimental protocols for assessing its activity, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cyclooxygenase Inhibition

The anti-inflammatory effects of Naproxen are primarily mediated through the inhibition of prostaglandin synthesis.[1][10][11] Naproxen acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][12][13] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[5][6]

By blocking the active site of these enzymes, Naproxen prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[4][11][13] The inhibition kinetics of Naproxen are characterized as time-dependent and involve a multi-step process, beginning with an initial weak binding followed by a slower step that results in a more tightly bound enzyme-inhibitor complex.[12][14][15]

Quantitative Inhibition Data

Naproxen demonstrates comparable inhibitory potency against both COX isoforms. The half-maximal inhibitory concentration (IC₅₀) values highlight its non-selective profile.

| Enzyme Target | IC₅₀ Value (nM) | Source Organism | Reference |

| Cyclooxygenase-1 (COX-1) | 340 | Ovine (oCOX-1) | [12] |

| Cyclooxygenase-2 (COX-2) | 180 | Murine (mCOX-2) | [12] |

Pharmacokinetics of Naproxen

The clinical efficacy of Naproxen is supported by its favorable pharmacokinetic profile, which allows for sustained therapeutic effects.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Naproxen is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[16][17][18] The sodium salt formulation (this compound) is absorbed more rapidly than the free acid form.[1][10]

-

Distribution: It is extensively bound (>99%) to plasma albumin at therapeutic concentrations.[1][17][18] Substantial concentrations are achieved in synovial fluid, a key site of action for its anti-inflammatory effects.[17][18]

-

Metabolism: Naproxen is primarily metabolized in the liver to 6-O-desmethylnaproxen and their respective conjugates.[18][19]

-

Excretion: Elimination is predominantly through the kidneys, with about 95% of the dose excreted in the urine as naproxen, 6-O-desmethylnaproxen, or their conjugates.[1][20]

Key Pharmacokinetic Parameters

| Parameter | Value | Description | Reference |

| Bioavailability | ~95% | Fraction of administered drug that reaches systemic circulation. | [11] |

| Time to Peak Plasma (Tₘₐₓ) | 1 - 4 hours | Time to reach maximum concentration after oral dose. | [7][19] |

| Plasma Half-life (t₁/₂) | 12 - 17 hours | Time for plasma concentration to reduce by half. | [4][7] |

| Protein Binding | >99% | Primarily to albumin. | [1][18] |

| Volume of Distribution | ~0.1 L/kg | Indicates retention largely within the vascular compartment. | [20] |

Modulation of Inflammatory Pathways and Cellular Responses

While COX inhibition is the principal mechanism, Naproxen also modulates other facets of the inflammatory response, including leukocyte function and cytokine signaling.

Effects on Leukocyte Function

Naproxen has been shown to inhibit the migration of neutrophils, key cells in the acute inflammatory response.[21] Studies indicate that Naproxen can reduce F-actin polymerization in neutrophils in response to chemoattractants such as C5a and CXCL8.[8] This effect appears to be independent of COX inhibition and is proposed to involve the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell migration and cytoskeletal rearrangement.[8]

Modulation of Cytokine and Growth Factor Levels

Clinical data indicates that Naproxen administration can influence the levels of specific cytokines and growth factors. A prospective study demonstrated that one week of Naproxen use significantly decreased circulating levels of several biological factors in leukocyte-rich platelet-rich plasma (LR-PRP).[9][22]

| Biological Factor | Median Change after 1 Week Naproxen | Significance (P-value) | Reference |

| Interleukin-6 (IL-6) | 77% decrease | < 0.05 | [22][23] |

| Platelet-Derived Growth Factor AA (PDGF-AA) | 44% decrease | < 0.05 | [9][23] |

| Platelet-Derived Growth Factor AB (PDGF-AB) | 47% decrease | < 0.05 | [9][23] |

These factors returned to baseline levels after a one-week washout period, suggesting a reversible effect of Naproxen on their production or release.[9][22]

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that controls the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.[24] The canonical pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene expression. While direct, potent inhibition of this pathway by Naproxen is not its primary mechanism, the downstream reduction in prostaglandin-mediated inflammatory feedback loops can indirectly influence NF-κB activity.

Key Experimental Protocols

The characterization of Naproxen's anti-inflammatory activity relies on specific and sensitive in vitro assays.

In Vitro COX Inhibition Assay

This protocol describes a method to determine the IC₅₀ value of an inhibitor against COX enzymes by measuring prostaglandin production.[12][25]

Methodology:

-

Enzyme Preparation: Use purified recombinant COX-1 and COX-2 enzymes (e.g., ovine or human).[12][26]

-

Incubation: Pre-incubate the enzyme in a reaction buffer (e.g., Tris-HCl) with various concentrations of Naproxen for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 37°C).[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of the substrate, arachidonic acid.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., a solution of HCl or formic acid).

-

Product Quantification: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a highly sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Naproxen concentration and use a non-linear regression model to calculate the IC₅₀ value.[25]

NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol measures NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.[27][28]

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, epithelial cells) and treat with a pro-inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of the test compound (Naproxen).

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or established protocol.[27]

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.[28]

-

Use antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. NF-κB activation is determined by the increase in the nuclear-to-cytoplasmic p65 ratio.[27][28]

Conclusion

This compound (Naproxen) is a cornerstone NSAID whose therapeutic efficacy is rooted in its potent, non-selective inhibition of COX-1 and COX-2. This action effectively attenuates the production of prostaglandins, the central mediators of pain and inflammation. The favorable pharmacokinetic profile of Naproxen, characterized by complete absorption and a long half-life, ensures sustained drug exposure and clinical effect. Furthermore, its anti-inflammatory activity extends beyond the arachidonic acid cascade to include the modulation of key cellular events such as leukocyte migration, potentially via the PI3K/Akt pathway, and the regulation of inflammatory cytokine levels. This technical guide provides a consolidated overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid in the continued research and development of anti-inflammatory therapeutics.

References

- 1. rxmed.com [rxmed.com]

- 2. drugs.com [drugs.com]

- 3. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 7. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 8. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jorgechahlamd.com [jorgechahlamd.com]

- 10. Naproxen sodium (this compound): pharmacology, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ptacts.uspto.gov [ptacts.uspto.gov]

- 18. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. wjpmr.com [wjpmr.com]

- 20. Absorption, distribution, metabolism, and excretion of naproxen in various laboratory animals and human subjects. | Semantic Scholar [semanticscholar.org]

- 21. The effects of non-steroid anti-inflammatory drugs on leukocyte migration in carrageenin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Influence of Naproxen on Biological Factors in Leukocyte-Rich Platelet-Rich Plasma: A Prospective Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 28. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

solubility and stability of naproxen sodium in common research buffers

An In-depth Technical Guide to the Solubility and Stability of Naproxen Sodium in Common Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of naproxen sodium in frequently used research buffers. Understanding these characteristics is critical for accurate experimental design, formulation development, and the generation of reliable scientific data. This document summarizes key quantitative data, details common experimental protocols, and visualizes workflows pertinent to the analysis of this widely used non-steroidal anti-inflammatory drug (NSAID).

Solubility of Naproxen Sodium

Naproxen is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its sodium salt, naproxen sodium, exhibits significantly improved solubility characteristics. The solubility of naproxen is pH-dependent; it is practically insoluble in water at low pH and freely soluble at high or neutral pH.[2][3] This is because naproxen is a weak acid with a pKa of 4.15.[4]

Quantitative Solubility Data

The following table summarizes the reported solubility of naproxen and its sodium salt in various solvents and buffer systems. It is crucial to distinguish between the free acid form (naproxen) and the salt form (naproxen sodium), as their solubilities differ substantially.

| Compound | Solvent/Buffer | pH | Temperature | Reported Solubility | Citation |

| Naproxen Sodium | Phosphate Buffer | - | Room Temp. | 200 mg/mL | [5] |

| Naproxen | Phosphate Buffered Saline (PBS) | 7.2 | - | ~1 mg/mL | [6] |

| Naproxen | Phosphate Buffer | 7.4 | - | More soluble than in water | [7] |

| Naproxen | Phosphate Buffer | 6.8 | - | Solubility increases with pH | [2] |

| Naproxen | Distilled Water | ~7.0 | - | 0.0159 mg/mL | [1] |

| Naproxen | 0.1 M HCl | 1.2 | - | Extremely low | [2] |

| Naproxen | Acetate Buffer | 4.5 | - | pH-dependent | [4] |

| Naproxen | Ethanol | - | - | ~55 mg/mL | [6] |

| Naproxen | DMSO | - | - | ~24 mg/mL | [6] |

| Naproxen | Dimethylformamide (DMF) | - | - | ~25 mg/mL | [6] |

Stability of Naproxen Sodium

The stability of naproxen sodium is a critical parameter, particularly when preparing stock solutions or conducting experiments over extended periods. Forced degradation studies are commonly employed to determine the intrinsic stability of a drug molecule by subjecting it to stress conditions such as acid, base, oxidation, heat, and light.[8][9]

Forced Degradation Studies

Naproxen has been shown to be susceptible to degradation under acidic and basic conditions, while generally remaining stable under oxidative, thermal, and photolytic stress.[8][9] The degradation process often follows pseudo-first-order kinetics.[10]

The table below outlines the conditions and outcomes of typical forced degradation studies on naproxen.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation | Citation |

| Acid Hydrolysis | 1 N HCl | 2 hours | 60°C | Degradation observed | [8] |

| Acid Hydrolysis | 2 N HCl | 15 minutes | 60°C | Significant degradation | [9][11] |

| Base Hydrolysis | 1 N NaOH | 6-8 hours | 60°C | Degradation observed | [8][12] |

| Base Hydrolysis | 5 N NaOH | 4 hours | 60°C | Significant degradation | [11] |

| Oxidation | 6% H₂O₂ | 2 hours | 40°C | No degradation observed | [8] |

| Oxidation | 30% H₂O₂ | 2 hours | - | Degradation observed | [11] |

| Aqueous Hydrolysis | Water | 6 hours | 60°C | No degradation observed | [8] |

| Thermal | Dry Heat | 5 hours | 105°C | No degradation observed | [8] |

| Thermal | Dry Heat | 24 hours | 105°C | Degradation observed | [11] |

| Photolytic | ICH Q1B Conditions | 10 days | Room Temp. | No degradation observed | [8] |

Experimental Protocols

Detailed and validated methodologies are essential for obtaining reproducible solubility and stability data.

Saturated Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[2]

-

Preparation : Prepare a series of amber colored glass vials containing the desired research buffers (e.g., phosphate buffers at pH 5.8, 6.8, and 7.4; HCl buffer at pH 1.2).[2]

-

Addition of Compound : Add an excess amount of naproxen sodium to each vial to ensure a saturated solution is formed.[2]

-

Equilibration : Seal the vials and place them in an orbital shaking water bath. Agitate the samples for a specified period (e.g., 48 hours) at a controlled temperature (e.g., 37 ± 0.5 °C) to reach equilibrium.[2]

-

Sample Collection & Preparation : Withdraw an aliquot from each vial. Filter the sample immediately using a syringe filter (e.g., 0.22 µm) to remove undissolved solid particles.[2]

-

Analysis : Dilute the clear filtrate with the appropriate solvent or mobile phase. Analyze the concentration of dissolved naproxen sodium using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2][7] The absorbance is typically measured at the λmax of naproxen, which is around 230-272 nm depending on the medium.[2][6]

Forced Degradation Study

This protocol outlines a typical procedure for investigating the stability of naproxen sodium under various stress conditions.[8][11][13]

-

Stock Solution Preparation : Prepare a stock solution of naproxen sodium in a suitable solvent (e.g., methanol or the specific buffer being tested).

-

Application of Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of a strong acid (e.g., 2N HCl) and reflux at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).[11]

-

Base Hydrolysis : Mix the stock solution with an equal volume of a strong base (e.g., 5N NaOH) and reflux at a set temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[11] After the stress period, neutralize the samples.

-

Oxidative Degradation : Treat the stock solution with a high concentration of hydrogen peroxide (e.g., 30% H₂O₂) and maintain at a specific temperature for a set time.[11]

-

Thermal Degradation : Expose a solid sample of naproxen sodium to high temperature (e.g., 105°C) in a hot air oven for 24 hours.[11]

-

Photodegradation : Expose the drug solution or solid to UV light as per ICH Q1B guidelines.

-

-

Sample Analysis : Following the degradation period, dilute all samples to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.[8]

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is required to quantify naproxen sodium and resolve it from its degradation products.

-

Chromatographic System : A common setup includes a C18 column (e.g., Waters Acquity BEH C18 or Kromosil C18).[8][9]

-

Mobile Phase : A gradient program is often used. For example, Mobile Phase A could be a pH 7.0 phosphate buffer mixed with methanol (90:10 v/v), and Mobile Phase B could be a mixture of methanol and acetonitrile (50:50 v/v).[8] Another isocratic system uses a mixture of a phosphate buffer (e.g., pH 7.8) and acetonitrile.[13]

-

Flow Rate : A typical flow rate is 1.0 mL/min.[9]

-

Detection : UV detection is commonly performed at a wavelength of 220 nm or 260 nm.[8][9]

-

Validation : The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Visualized Workflows

Saturated Solubility Determination Workflow

Caption: Workflow for the shake-flask method of solubility determination.

Forced Degradation Study Workflow

Caption: Workflow for a typical forced degradation (stress testing) study.

References

- 1. ijrpr.com [ijrpr.com]

- 2. rjptonline.org [rjptonline.org]

- 3. NAPROXEN SODIUM [dailymed.nlm.nih.gov]

- 4. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scielo.br [scielo.br]

- 8. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04540A [pubs.rsc.org]

- 11. Naproxen forced degradation - Chromatography Forum [chromforum.org]

- 12. mdpi.com [mdpi.com]

- 13. rjptonline.org [rjptonline.org]

The Anti-Cancer Potential of Naproxen: A Technical Guide for Researchers

An In-depth Exploration of Naproxen's Anti-neoplastic Properties in Cellular Models

This technical guide provides a comprehensive overview of the anti-cancer properties of naproxen, a widely-used nonsteroidal anti-inflammatory drug (NSAID), as demonstrated in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and experimental validation of naproxen's potential as a repurposed anti-cancer agent. We will delve into its mechanisms of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize key signaling pathways involved in its anti-neoplastic effects.

Mechanisms of Action: Beyond Anti-inflammatory Effects

While traditionally known for its inhibition of cyclooxygenase (COX) enzymes, the anti-cancer effects of naproxen extend beyond this pathway, involving a multifaceted approach that targets key cellular processes critical for cancer cell survival and proliferation.[1] Both COX-dependent and COX-independent mechanisms contribute to its anti-tumor activity.[1]

1.1. COX-Dependent Mechanisms: Naproxen's primary mechanism of anti-inflammatory action is the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins.[2] Prostaglandins, particularly PGE2, are implicated in promoting cancer cell growth, angiogenesis, and evasion of apoptosis.[3] By reducing prostaglandin levels, naproxen can create a less favorable microenvironment for tumor growth.

1.2. COX-Independent Mechanisms: Mounting evidence highlights the significance of COX-independent pathways in naproxen's anti-cancer activity.[1] These mechanisms are often observed at concentrations higher than those required for COX inhibition and involve direct interactions with key signaling molecules.[1]

-

Inhibition of the PI3K/Akt Signaling Pathway: A pivotal discovery is naproxen's ability to directly bind to and inhibit phosphatidylinositol 3-kinase (PI3K).[4][5][6] This inhibition leads to a downstream reduction in the phosphorylation and activation of Akt, a central kinase that promotes cell survival, growth, and proliferation.[4][7] The suppression of the PI3K/Akt pathway is a key contributor to naproxen's ability to induce apoptosis and cell cycle arrest in cancer cells.[4][8]

-

Induction of Apoptosis: Naproxen has been shown to trigger programmed cell death, or apoptosis, in a variety of cancer cell lines.[3][5] This is achieved through multiple mechanisms:

-

Activation of Caspases: Naproxen treatment leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade.[3][5]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. Naproxen has been observed to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards cell death.[3][5]

-

p53-Mediated Apoptosis: In some cancer cell lines, naproxen-induced apoptosis is associated with the overexpression of the p53 tumor suppressor protein.[3]

-

-

Cell Cycle Arrest: Naproxen can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][5] This is often manifested as an accumulation of cells in the G0/G1 phase of the cell cycle.[8] This cell cycle arrest is mediated by the downregulation of key regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4), and the upregulation of cell cycle inhibitors such as p21.[4][8]

-

Generation of Reactive Oxygen Species (ROS): Naproxen has been shown to enhance the intracellular generation of ROS in breast cancer cells, which can contribute to its anti-proliferative activity by inducing cellular damage and reducing cell viability.[3]

Quantitative Data: Efficacy of Naproxen in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of naproxen have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 271.01 µg/ml (~1177 µM) | [1] |

| MCF-7 | Breast Cancer | 12.11 (derivative) | [4] |

| MDA-MB-231 | Breast Cancer | 9.65 (derivative) | [4] |

| HeLa | Cervical Cancer | 13.00 (derivative) | [4] |

| HCT-116 | Colon Cancer | 14.49 (derivative) | [4] |

| Caco-2 | Colon Cancer | 18.81 (derivative) | [4] |

| SW480 | Colon Cancer | 7.9 - 39.5 (derivatives) | [4] |

| A549 | Lung Cancer | 7.9 - 39.5 (derivatives) | [4] |

| HepG2 | Liver Cancer | 7.9 - 39.5 (derivatives) | [4] |

Note: Some of the listed IC50 values are for naproxen derivatives, which may exhibit different potencies compared to the parent compound. The IC50 of naproxen in MCF-7 cells from one study was reported in µg/ml and has been converted to µM for comparison, assuming a molecular weight of 230.26 g/mol . Researchers should consult the original publications for specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of naproxen.

3.1. Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Naproxen Treatment: Treat the cells with various concentrations of naproxen (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

3.1.2. Lactate Dehydrogenase (LDH) Leakage Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Follow the same cell seeding and naproxen treatment steps as in the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually around 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

-

3.2. Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Treat cells with naproxen for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

-

3.2.2. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse naproxen-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p53).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

3.3. Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with naproxen and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and a histogram is generated to show the distribution of cells in the different cell cycle phases.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

-

3.4. Gene Expression Analysis

3.4.1. Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of specific genes involved in apoptosis and cell cycle regulation.

-

Principle: qRT-PCR measures the amount of a specific RNA transcript in a sample in real-time.

-

Protocol:

-

RNA Extraction: Isolate total RNA from naproxen-treated and control cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform the qPCR reaction using the cDNA, gene-specific primers (for genes like Bax, Bcl-2, p21, cyclin D1), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH or ACTB). The 2-ΔΔCt method is commonly used for relative quantification.

-

Visualization of Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by naproxen in cancer cells.

4.1. Naproxen's Inhibition of the PI3K/Akt Signaling Pathway

Caption: Naproxen inhibits the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.

4.2. Naproxen's Induction of Apoptosis

References

- 1. animalmedicalresearch.org [animalmedicalresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of naproxen activation of cell death pathways in Colo320 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Naproxen's Potential Interference with Amyloid-Beta Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). The formation of Aβ oligomers and fibrils is believed to initiate a cascade of events leading to synaptic dysfunction and neuronal death. Non-steroidal anti-inflammatory drugs (NSAIDs), such as naproxen, have been investigated for their potential to mitigate AD risk, with some epidemiological studies suggesting a protective effect with long-term use.[1][2] This technical guide provides an in-depth analysis of the existing research on naproxen's direct interaction with Aβ aggregation, focusing on in vitro and in silico findings. It aims to offer a comprehensive resource for researchers in the field of neurodegenerative disease and drug development.

Mechanism of Action: Interference with Aβ Assembly

In vitro and in silico studies suggest that naproxen may directly interfere with the aggregation of Aβ peptides through several mechanisms. Molecular dynamics simulations indicate that naproxen can bind to Aβ monomers, dimers, and fibrils.[1][2][3][4] This binding appears to be a key aspect of its anti-aggregation potential.

A primary proposed mechanism is the destabilization of Aβ aggregates . Naproxen has been shown to interact with and penetrate the core of Aβ dimers, interfering with the inter-peptide interactions necessary for oligomer formation and stability.[1][3] Furthermore, it can bind to the edges of growing Aβ fibrils, a critical site for the addition of new Aβ monomers.[2] This interaction is thought to competitively inhibit the elongation of fibrils.[1]

Interestingly, research suggests that naproxen may have a stronger anti-aggregation potential against Aβ fibrils compared to Aβ dimers.[1][3] While it can destabilize preformed fibrils, it does not appear to depolymerize them entirely.[1]

Quantitative Data on Naproxen's Interaction with Amyloid-Beta

The following tables summarize the quantitative findings from in silico molecular dynamics studies on the effect of naproxen on Aβ aggregation. It is important to note a discrepancy in the experimental literature, with some studies showing a dose-dependent inhibition of Aβ fibril formation by naproxen, while others report no significant effect in Thioflavin T (ThT) assays.[5][6]

Table 1: In Silico Energetics of Naproxen Binding to Aβ Species

| Parameter | Value | Aβ Species | Study Finding |

| Binding Free Energy (ΔFb) | -7.6 RT | Fibril | Naproxen binds with high affinity to Aβ fibrils.[4] |

| Binding Free Energy (ΔFb) | -5.1 RT | Monomer | Naproxen also binds to Aβ monomers, though with lower affinity than to fibrils.[1] |

| Binding Temperature (Tb) | ~398 K | Fibril | The temperature at which 50% of naproxen is bound to the fibril, indicating strong binding.[4] |

Table 2: In Silico Effects of Naproxen on Aβ Aggregation Dynamics

| Parameter | Effect of Naproxen | Magnitude of Change | Implication |

| Aβ Peptide-Fibril Side Chain Contacts | Reduction | 14.9 fewer contacts | Weakens the binding of incoming Aβ peptides to the fibril.[1] |

| Inter-peptide Contacts in Dimer | Reduction | 10.2 fewer contacts | Destabilizes Aβ dimers.[1] |

| Free Energy of Aβ Peptide Binding to Fibril (ΔΔFB-U) | Increase | ~5.2 RT | Destabilizes the docked state of incoming Aβ peptides on the fibril surface.[2] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

Lyophilized Aβ peptide (e.g., Aβ1-40 or Aβ1-42)

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4